molecular formula C18H13B B3320841 2'-Bromo-1,1':3',1''-terphenyl CAS No. 126866-29-3

2'-Bromo-1,1':3',1''-terphenyl

Cat. No. B3320841
CAS RN: 126866-29-3
M. Wt: 309.2 g/mol
InChI Key: XZLJNFORBNAONR-UHFFFAOYSA-N
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Description

2’-Bromo-1,1’:3’,1’'-terphenyl is a chemical compound with the molecular formula C18H13Br . It has a molecular weight of 309.2 and is typically stored at room temperature .


Synthesis Analysis

The synthesis of terphenyl and its derivatives often involves various strategies, including the Stevens rearrangement . This rearrangement is a classical reaction often used in the synthesis of natural products due to the ability of ammonium ylides to undergo transformations to form functionally substituted tertiary amines .


Molecular Structure Analysis

The molecular structure of 2’-Bromo-1,1’:3’,1’'-terphenyl can be represented by the InChI code: 1S/C18H13Br/c19-18-11-9-15 (10-12-18)17-8-4-7-16 (13-17)14-5-2-1-3-6-14/h1-13H .


Physical And Chemical Properties Analysis

2’-Bromo-1,1’:3’,1’'-terphenyl has a predicted boiling point of 396.1±11.0 °C and a predicted density of 1.309±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

  • Functionalization of Terphenyl Ligands : The synthesis and characterization of ipso-functionalized derivatives of the bulky terphenyl group, including the bromo derivative Ar′CH2Br, which is related to 2'-Bromo-1,1':3',1''-terphenyl, have been explored. These compounds are significant for their unique coupling reactions and structural properties (Stanciu et al., 2006).

Chemical Reactions and Transformations

  • Crossed [2+2] Cycloaddition : Research on 1-Bromo-2-phenylcyclopropene, closely related to 2'-Bromo-1,1':3',1''-terphenyl, demonstrates its ability to undergo [2+2] dimerization, forming various brominated compounds, which are essential for synthetic chemistry applications (Lee et al., 2009).

Material Science and Engineering

  • Formation of Molecular Fractals : A study highlights the use of aromatic bromo compounds like 4,4″-dibromo-1,1':3',1''-terphenyl for assembling molecular Sierpiński triangle fractals on surfaces. These fractals have potential applications in nanotechnology and surface engineering (Shang et al., 2015).

Nanotechnology

  • Bright Fluorescence Emission-Tuned Nanoparticles : Research involving three-coordinate complexes related to 2'-Bromo-1,1':3',1''-terphenyl has been conducted to create nanoparticles with bright fluorescence. These nanoparticles are significant for applications in imaging and sensing technologies (Fischer et al., 2013).

Organic Synthesis

  • Synthesis of Benzimidazoles : Studies on o-Bromophenyl isocyanide, related to 2'-Bromo-1,1':3',1''-terphenyl, show its utility in synthesizing various benzimidazoles, which are crucial in medicinal chemistry and organic synthesis (Lygin & Meijere, 2009).

Safety and Hazards

The safety information for 2’-Bromo-1,1’:3’,1’'-terphenyl indicates that it has some hazards associated with it. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H319, and H413, indicating that it may be harmful if swallowed, causes serious eye irritation, and may cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

2-bromo-1,3-diphenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLJNFORBNAONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-1,1':3',1''-terphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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